2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile
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Overview
Description
2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile is an organic compound with the molecular formula C9H10ClN3 It is a derivative of pyridine, characterized by the presence of a chloro group, an isopropylamino group, and a nitrile group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile typically involves the reaction of 2-chloro-3-pyridinecarbonitrile with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-[(1-methylethyl)amino]-6-methylpyridinecarbonitrile
- 2-Chloro-4-[(1-methylethyl)amino]-5-fluoropyridinecarbonitrile
- 2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarboxamide
Uniqueness
2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and industrial chemicals .
Properties
Molecular Formula |
C9H10ClN3 |
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Molecular Weight |
195.65 g/mol |
IUPAC Name |
2-chloro-4-(propan-2-ylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-8-3-4-12-9(10)7(8)5-11/h3-4,6H,1-2H3,(H,12,13) |
InChI Key |
OBVUJDXKPICHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=NC=C1)Cl)C#N |
Origin of Product |
United States |
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